molecular formula C42H70O34S B2977000 6-Mercapto-6-deoxy-|A-Cyclodextrin CAS No. 81644-55-5

6-Mercapto-6-deoxy-|A-Cyclodextrin

Cat. No.: B2977000
CAS No.: 81644-55-5
M. Wt: 1151.05
InChI Key: KBQFCFNGXZCYMC-FOUAGVGXSA-N
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Description

6-Mercapto-6-deoxy-|A-Cyclodextrin is a modified cyclodextrin derivative characterized by the presence of a thiol functional group. Cyclodextrins are cyclic oligosaccharides composed of glucose units, and they are known for their ability to form inclusion complexes with various molecules.

Mechanism of Action

Target of Action

The primary targets of 6-Mercapto-6-deoxy-beta-Cyclodextrin are metal nanoparticles and certain drugs . The compound has been used to stabilize catalytically active metal nanoparticles in cyclodextrin-based systems . It can also form inclusion complexes with drugs, increasing their solubility and stability .

Mode of Action

6-Mercapto-6-deoxy-beta-Cyclodextrin interacts with its targets through supramolecular interactions . It forms inclusion complexes with molecules of appropriate size and shape, and its presence enables coordination with metal ions . This property has been utilized in the synthesis of catalytically active metal nanoparticles . When interacting with drugs, it forms an inclusion complex, which can increase the solubility and stability of the drug .

Biochemical Pathways

It’s known that the compound plays a multifunctional role in catalysis, acting as reducing agents, stabilizing/dispersing agents, or mass transfer promoters .

Pharmacokinetics

It’s known that the compound can improve the bioavailability of drugs by forming inclusion complexes with them .

Result of Action

The result of the action of 6-Mercapto-6-deoxy-beta-Cyclodextrin is the stabilization of metal nanoparticles and the increased solubility and stability of certain drugs . For instance, it has been used to synthesize catalytically active palladium nanoparticles for the hydrogenation of isophorone .

Action Environment

The action of 6-Mercapto-6-deoxy-beta-Cyclodextrin can be influenced by environmental factors. For example, the compound’s ability to form inclusion complexes with drugs and stabilize metal nanoparticles suggests that its efficacy could be affected by the presence of other molecules in the environment . .

Biochemical Analysis

Biochemical Properties

6-Mercapto-6-deoxy-beta-Cyclodextrin plays a crucial role in biochemical reactions. It forms inclusion complexes with molecules of appropriate size and shape, which is a key property of cyclodextrins . This ability to form inclusion complexes allows 6-Mercapto-6-deoxy-beta-Cyclodextrin to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the size, shape, and chemical properties of the guest molecule .

Cellular Effects

The effects of 6-Mercapto-6-deoxy-beta-Cyclodextrin on cells and cellular processes are diverse and complex. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the cellular context .

Molecular Mechanism

At the molecular level, 6-Mercapto-6-deoxy-beta-Cyclodextrin exerts its effects through a variety of mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The specific mechanism of action is dependent on the nature of the interaction between 6-Mercapto-6-deoxy-beta-Cyclodextrin and the target molecule .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Mercapto-6-deoxy-beta-Cyclodextrin can change over time. It has been reported to have good stability and does not degrade easily . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Metabolic Pathways

6-Mercapto-6-deoxy-beta-Cyclodextrin is involved in various metabolic pathways. It can interact with enzymes and cofactors, and may influence metabolic flux or metabolite levels

Transport and Distribution

6-Mercapto-6-deoxy-beta-Cyclodextrin can be transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and may influence its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Mercapto-6-deoxy-|A-Cyclodextrin typically involves the reaction of 6-deoxy-6-iodo-cyclodextrin with thiourea, followed by hydrolysis to introduce the thiol group. The reaction is carried out under mild conditions to preserve the integrity of the cyclodextrin structure .

Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes purification steps such as recrystallization to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions: 6-Mercapto-6-deoxy-|A-Cyclodextrin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 6-Mercapto-6-deoxy-|A-Cyclodextrin is unique due to its single thiol group, which provides a balance between reactivity and stability. Its ability to form stable inclusion complexes and participate in various chemical reactions makes it a versatile compound in scientific research .

Properties

IUPAC Name

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23S,25S,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,30,35-hexakis(hydroxymethyl)-25-(sulfanylmethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H70O34S/c43-1-8-29-16(50)23(57)37(64-8)72-31-10(3-45)66-39(25(59)18(31)52)74-33-12(5-47)68-41(27(61)20(33)54)76-35-14(7-77)69-42(28(62)21(35)55)75-34-13(6-48)67-40(26(60)19(34)53)73-32-11(4-46)65-38(24(58)17(32)51)71-30-9(2-44)63-36(70-29)22(56)15(30)49/h8-62,77H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQFCFNGXZCYMC-FOUAGVGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CS)CO)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CS)CO)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H70O34S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1151.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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